REACTION_SMILES
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[CH2:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[Cl:19].[NH:1]1[C:2](=[O:11])[C:3](=[O:10])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[c:20]1([NH:21][C:22](=[O:23])[CH2:24][Cl:25])[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[N:1]1([CH2:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[C:2](=[O:11])[C:3](=[O:10])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)Nc1ccccc1
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Name
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Type
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product
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Smiles
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O=C1C(=O)N(Cc2ccccc2)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |